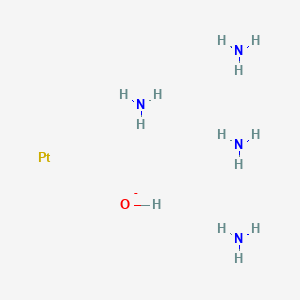

Platinum, tetraamminehydroxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Platinum, tetraamminehydroxy- is an inorganic platinum compound with the chemical formula [Pt(NH3)4(OH)2]. It is commonly used as a precursor for the preparation of various platinum complexes and catalysts. This compound is known for its stability and versatility in various chemical reactions, making it a valuable material in both research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Platinum, tetraamminehydroxy- can be synthesized through the reaction of platinum(II) chloride with ammonia in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous solution and involves the following steps:

- Dissolution of platinum(II) chloride in water.

- Addition of ammonia to form a tetraammineplatinum(II) complex.

- Introduction of sodium hydroxide to precipitate the tetraamminehydroxy- complex.

Industrial Production Methods

In industrial settings, the production of platinum, tetraamminehydroxy- often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Platinum, tetraamminehydroxy- undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state platinum compounds.

Reduction: It can be reduced to form lower oxidation state platinum compounds or elemental platinum.

Substitution: The ammonia ligands can be substituted with other ligands such as halides or phosphines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.

Substitution: Ligand exchange reactions typically occur in aqueous or organic solvents under mild conditions.

Major Products Formed

Oxidation: Higher oxidation state platinum compounds such as platinum(IV) oxide.

Reduction: Elemental platinum or lower oxidation state platinum complexes.

Substitution: Various platinum complexes with different ligands

Aplicaciones Científicas De Investigación

Platinum, tetraamminehydroxy- has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various platinum complexes and catalysts.

Biology: Investigated for its potential use in biological systems and as a model compound for studying platinum-based drugs.

Medicine: Explored for its potential in anticancer therapies and other medical applications.

Industry: Utilized in the production of catalysts for chemical reactions, including hydrogenation, carbonylation, and hydroformylation .

Mecanismo De Acción

The mechanism of action of platinum, tetraamminehydroxy- involves its ability to form stable complexes with various ligands. In biological systems, it can interact with DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription. This interaction is similar to that of other platinum-based drugs, which form crosslinks with DNA and induce apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Tetraammineplatinum(II) chloride: [Pt(NH3)4]Cl2

Tetraammineplatinum(II) nitrate: Pt(NH3)42

Tetraammineplatinum(II) acetate: Pt(NH3)42

Uniqueness

Platinum, tetraamminehydroxy- is unique due to its hydroxide ligands, which provide distinct reactivity compared to other tetraammineplatinum compounds. This uniqueness allows it to participate in specific reactions and applications that other similar compounds may not be suitable for .

Actividad Biológica

Platinum, tetraamminehydroxy- (also known as tetraammineplatinum(II) hydroxide) is a platinum complex that has garnered interest in various biological applications, particularly in the fields of cancer treatment and environmental recovery. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and potential for bioremediation.

Chemical Structure and Properties

Tetraammineplatinum(II) hydroxide is characterized by its coordination of four ammonia molecules to a platinum ion, along with a hydroxide group. Its chemical formula can be represented as Pt NH3 4 OH ]2+. Understanding its structure is crucial for elucidating its biological interactions and mechanisms.

Mechanisms of Biological Activity

-

Antitumor Activity :

- Tetraammineplatinum(II) complexes have been studied for their potential as anticancer agents. While traditional platinum-based drugs like cisplatin are well-known for their efficacy against various cancers, tetraammineplatinum(II) exhibits different biological behavior. Research indicates that it does not undergo significant reduction by common bacterial species, which limits its bioavailability and efficacy in certain environments .

- Cellular Interactions :

Efficacy in Clinical Applications

The efficacy of tetraammineplatinum(II) in clinical settings is still under investigation. While it shows promise due to its unique properties, comparative studies with established drugs like cisplatin are necessary to determine its potential advantages or disadvantages.

Case Studies

- Study on Bacterial Reduction : A study evaluated the ability of various bacterial species to reduce platinum complexes, including tetraammineplatinum(II). The results indicated that none of the tested bacterial strains could effectively recover or reduce this particular complex, suggesting limited microbial interaction and potential environmental persistence .

- Cytotoxicity Assessments : In vitro cytotoxicity assays against human cancer cell lines revealed that tetraammineplatinum(II) may not exhibit the same level of antiproliferative activity as other platinum complexes such as cisplatin. The IC50 values were notably higher, indicating reduced effectiveness against certain cancer types .

Comparative Analysis of Biological Activity

| Platinum Complex | IC50 (μM) | Mechanism | Bacterial Recovery |

|---|---|---|---|

| Cisplatin | 2.2 - 6.6 | DNA interaction and apoptosis | Complete recovery |

| Carboplatin | 10 - 20 | Similar to cisplatin | Partial recovery (25%) |

| Tetraammineplatinum(II) | >100 | Limited interaction | No recovery |

Environmental Applications

Tetraammineplatinum(II) has been explored for its potential in bioremediation processes. Its resistance to microbial reduction suggests that it may persist longer in wastewater treatment systems, which could be beneficial for the recovery of platinum from industrial effluents. However, the lack of biological activity raises questions about its environmental impact and long-term stability.

Propiedades

Número CAS |

36863-22-6 |

|---|---|

Fórmula molecular |

H9N4OPt-5 |

Peso molecular |

276.18 g/mol |

Nombre IUPAC |

azanide;platinum;hydroxide |

InChI |

InChI=1S/4H2N.H2O.Pt/h5*1H2;/q4*-1;;/p-1 |

Clave InChI |

QQUPSXMVWYKSEM-UHFFFAOYSA-M |

SMILES |

N.N.N.N.[OH-].[Pt] |

SMILES canónico |

[NH2-].[NH2-].[NH2-].[NH2-].[OH-].[Pt] |

Key on ui other cas no. |

36863-22-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.